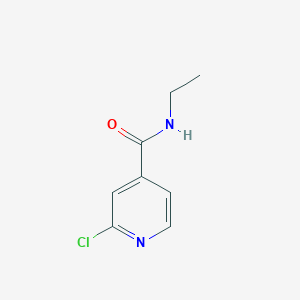

2-Chloro-N-ethylisonicotinamide

Description

Contextualization within Halogenated Pyridine (B92270) Carboxamide Chemistry

Halogenated pyridine carboxamides represent a significant class of compounds in medicinal and agricultural chemistry. The pyridine ring is a common scaffold in many biologically active molecules, and the introduction of a halogen atom can profoundly influence a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The chlorine atom in 2-Chloro-N-ethylisonicotinamide, being an electron-withdrawing group, affects the electron density of the pyridine ring, influencing its reactivity in various chemical transformations.

The carboxamide group, on the other hand, is a key functional group capable of forming hydrogen bonds, which is a critical interaction in molecular recognition processes within biological systems. The combination of these two features within the same molecule makes halogenated pyridine carboxamides valuable building blocks for the development of new drugs and agrochemicals. Research in this area often focuses on the synthesis of derivatives where the chlorine atom is displaced by other functional groups or where the amide portion is modified to modulate biological activity.

Academic Significance and Research Trajectories

The primary academic significance of this compound lies in its utility as a chemical intermediate. It serves as a starting material for the synthesis of more elaborate molecules with potential applications in various fields of research. For instance, related nicotinamide (B372718) derivatives have been investigated for their therapeutic potential.

While specific research focusing solely on the biological activities of this compound is not extensively documented, its role as a precursor is implied in the broader context of drug discovery and crop protection research. The research trajectory for compounds of this class often involves their use in the generation of libraries of related molecules for high-throughput screening to identify new lead compounds with desired biological activities. The synthesis of related compounds, such as 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl] aminoquinoline (a derivative of hydroxychloroquine), highlights the importance of chloro-substituted amine precursors in the development of pharmaceuticals. google.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a list of all chemical compounds mentioned in this article.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-chloro-N-ethylpyridine-4-carboxamide |

| CAS Number | 131418-17-2 |

| Physical Form | Solid |

| SMILES String | CCNC(=O)C1=CC(=NC=C1)Cl |

| InChI Key | BVBWRYILTVQFEJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBWRYILTVQFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568469 | |

| Record name | 2-Chloro-N-ethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131418-17-2 | |

| Record name | 2-Chloro-N-ethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Ethylisonicotinamide and Its Structural Analogues

General Synthetic Strategies for N-Substituted Pyridine (B92270) Carboxamides

The creation of N-substituted pyridine carboxamides, such as 2-Chloro-N-ethylisonicotinamide, hinges on the formation of a stable amide linkage between a pyridine carboxylic acid derivative and an amine. Two principal reaction types are central to this process: amide bond formation via acyl chlorides and nucleophilic substitution reactions on the pyridine ring.

Amide Bond Formation via Acyl Chlorides

A robust and widely employed method for synthesizing amides is the reaction of an amine with an acyl chloride. This method, often referred to as the Schotten-Baumann reaction, is highly efficient due to the high reactivity of the acyl chloride electrophile. The general process involves two main stages: the activation of the carboxylic acid to an acyl chloride, followed by the coupling reaction with the desired amine.

The activation of the carboxylic acid is typically achieved by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent, and the resulting acyl chloride is often used in the subsequent step without extensive purification.

The subsequent reaction with a primary or secondary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen, forming the amide bond and hydrochloric acid as a byproduct. To neutralize the HCl, a base such as triethylamine or pyridine is typically added to the reaction mixture.

Nucleophilic Substitution Reactions in Pyridine Derivatives

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). This characteristic can be exploited in the synthesis of certain pyridine carboxamide derivatives. For instance, a chlorine atom at the 2- or 4-position of the pyridine ring can be displaced by a suitable nucleophile. While not the primary route for the synthesis of this compound itself (as the chloro-substituent is retained), this principle is crucial in the synthesis of various structural analogs where the chlorine atom might be replaced by other functional groups. The feasibility and regioselectivity of such reactions are governed by the nature of the substituents on the pyridine ring and the nucleophile.

Targeted Synthesis of this compound

The specific synthesis of this compound (IUPAC name: 2-chloro-N-ethylpyridine-4-carboxamide) follows the general principles of amide bond formation, utilizing 2-chloroisonicotinic acid as the key precursor.

Specific Reaction Pathways and Precursor Chemistry

The primary pathway for the synthesis of this compound involves a two-step process:

Formation of 2-Chloroisonicotinoyl Chloride: The starting material, 2-chloroisonicotinic acid, is converted to its corresponding acyl chloride, 2-chloroisonicotinoyl chloride. This is typically achieved by reacting 2-chloroisonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.

Amidation with Ethylamine: The freshly prepared 2-chloroisonicotinoyl chloride is then reacted with ethylamine to form the desired amide. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate (B1210297), in the presence of a base to scavenge the hydrogen chloride byproduct. Triethylamine (Et₃N) is a commonly used base for this purpose. The ethylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride to form the N-ethyl amide linkage.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

| Parameter | Conditions and Considerations |

| Chlorinating Agent | Thionyl chloride is a cost-effective and common choice. Oxalyl chloride is often used for milder conditions and cleaner reactions, as the byproducts (CO, CO₂, HCl) are gaseous. |

| Solvent | Aprotic solvents like dichloromethane, chloroform, or toluene are preferred for the acyl chloride formation. For the amidation step, solvents such as dichloromethane, THF, or ethyl acetate are suitable. |

| Temperature | The formation of the acyl chloride may require heating (reflux). The subsequent amidation reaction is often carried out at lower temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side products. |

| Base | An excess of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. |

| Stoichiometry | The molar ratio of the reactants is a critical factor. Typically, a slight excess of the chlorinating agent and the amine may be used to ensure complete conversion of the starting material. |

| Purification | After the reaction, the product is typically isolated by an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography. |

Derivatization Strategies and Analogue Synthesis

The synthesis of structural analogues of this compound can be achieved by modifying either the pyridine ring or the N-ethyl group.

One common strategy involves utilizing different amines in the amidation step. By replacing ethylamine with other primary or secondary amines, a diverse library of N-substituted 2-chloropyridine-4-carboxamides can be generated. This allows for the exploration of the structure-activity relationship by introducing various alkyl, aryl, or heterocyclic moieties at the amide nitrogen.

Modification of the Pyridine Ring System

The pyridine ring of this compound offers several positions for structural modification. The chlorine atom at the C2 position is a key handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxamide group, facilitates the displacement of the C2-chloro substituent by various nucleophiles. chempanda.comwikipedia.org Reactions with alkoxides, thiolates, and amines can introduce new ether, thioether, and amino functionalities, respectively. For instance, reacting 2-chloropyridine derivatives with glutathione, catalyzed by glutathione S-transferase, results in the formation of glutathione conjugates. nih.gov The reaction rate is influenced by the electronic properties of other substituents on the ring. nih.gov

Cross-Coupling Reactions: Modern cross-coupling methodologies are extensively used to form new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), and Buchwald-Hartwig amination (using amines) are powerful tools. For example, a Suzuki-Miyaura coupling reaction has been successfully employed to arylate a related (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, demonstrating the feasibility of introducing aryl groups at the C2 position. researchgate.net

Directed ortho Metalation (DoM): While the chlorine at C2 typically directs lithiation to the C3 position, specific reagents can achieve unprecedented regioselectivity. The use of a BuLi-LiDMAE (n-butyllithium-lithium 2-(dimethylamino)ethoxide) superbase has been shown to promote a regioselective C-6 lithiation of 2-chloropyridine. researchgate.net This allows for the introduction of electrophiles at the position adjacent to the nitrogen atom, a site that is otherwise difficult to functionalize directly.

Modifications at Other Positions: Substituents can also be introduced at other positions on the pyridine ring, often by starting with an appropriately substituted nicotinic or isonicotinic acid precursor. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with various substituents on the pyridine ring (e.g., chloro, cyano, methyl) have been synthesized to explore their fungicidal activity. mdpi.com

A summary of common pyridine ring modifications is presented below.

Table 1: Synthetic Methodologies for Pyridine Ring Modification| Reaction Type | Reagents/Catalysts | Position(s) Modified | Bond Formed | Example Application |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | R-O⁻, R-S⁻, R₂N-H | C2 | C-O, C-S, C-N | Displacement of chloride with various nucleophiles wikipedia.org |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst | C2 | C-C (aryl, vinyl) | Synthesis of 2-aryl-isonicotinamides researchgate.net |

| Buchwald-Hartwig Amination | R₂N-H, Pd catalyst | C2 | C-N | Synthesis of 2-amino-isonicotinamides |

| Directed ortho Metalation (DoM) | BuLi-LiDMAE, Electrophile | C6 | C-C, C-Si, etc. | Functionalization adjacent to the ring nitrogen researchgate.net |

Structural Variations at the Amide Nitrogen Moiety

Altering the N-ethyl group of the parent compound is a primary strategy for creating structural analogues. This is typically achieved by reacting 2-chloropyridine-4-carbonyl chloride with a diverse range of primary or secondary amines.

N-Alkylation/N-Arylation: The most straightforward variation involves using different amines in the amide bond formation step. A general procedure involves dissolving 2-chloroisonicotinoyl chloride in a solvent like 1,2-dichloroethane, cooling to 0 °C, and slowly adding a solution of the desired amine (e.g., aniline) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). chemicalbook.com This method has been used to synthesize a variety of N-aryl and N-alkyl analogues. chemicalbook.comijpsr.info

Incorporation of Heterocyclic Moieties: The amide nitrogen can be part of a heterocyclic system. For instance, novel N-(1H-pyrazol-5-yl)nicotinamide derivatives have been designed and synthesized as potential antifungal agents. nih.gov The synthesis involves coupling nicotinic acid derivatives with 5-aminopyrazoles.

Multicomponent Reactions: Innovative synthetic routes, such as multicomponent reactions, can generate complex N-substituted isonicotinamides. An effective route involves trapping the reactive intermediate formed from the addition of alkyl isocyanides to acetylenic compounds with isonicotinic acid. scite.ai This approach leads to the formation of highly functionalized furan rings attached to the amide nitrogen. scite.ai

The following table illustrates the diversity of amines that can be used to modify the amide moiety.

Table 2: Examples of Structural Variations at the Amide Nitrogen| Amine Reactant | Resulting N-Substituent | Synthetic Method | Reference |

|---|---|---|---|

| Aniline | Phenyl | Acylation with 2-chloroisonicotinoyl chloride | chemicalbook.com |

| Various primary/secondary amines | Alkyl, Aryl, Substituted Phenyl | Acylation with chloroacetyl chloride (general method) | ijpsr.info |

| 5-Aminopyrazoles | 1H-Pyrazol-5-yl | Amide coupling | nih.gov |

| Morpholine | Morpholinyl | Acylation with 2-chloro-3-cyano-6-oxo-pyridine-4-carbonyl chloride | google.com |

| N-(isonicotinoyl)glycine + dicarbonyls | Fused pyran-2-one system | One-pot transformation | researchgate.net |

Asymmetric Synthesis Approaches for Chiral Analogues

Chirality can be introduced into analogues of this compound through several strategies, leading to enantiomerically pure compounds which often exhibit different biological activities.

Atropisomeric Chirality: If bulky substituents are introduced at the C3 position of the pyridine ring and/or on the amide nitrogen, rotation around the pyridine-carbonyl (Ar-CO) bond can be restricted. This gives rise to stable, separable enantiomers known as atropisomers. Axially chiral N,N-dialkylnicotinamides with substituents at the 2- and 4-positions of the pyridine ring have been shown to exhibit stable axial chirality. researchgate.net Their resolution can be achieved through methods like dynamic diastereomeric salt formation. researchgate.netresearchgate.net

Chirality at the N-Substituent: The most direct approach is to use a chiral amine during the amide bond formation step. For example, using (S)-1-phenylethylamine would result in a diastereomerically pure product if the starting material is achiral. researchgate.net Alternatively, a racemic N-substituent can be introduced and the resulting diastereomers separated, or a chiral center can be created using asymmetric synthesis methods. Nickel-catalyzed enantioconvergent coupling reactions, for instance, can synthesize a wide range of chiral protected dialkyl carbinamines from racemic starting materials, which could then be deprotected and used in the amide coupling step. nih.gov

Chiral Resolution: When a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic compound with a chiral resolving agent (e.g., a chiral acid like L-dibenzoyltartaric acid (L-DBTA) for a basic analogue, or a chiral base for an acidic analogue) to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These salts often have different solubilities, allowing one to be selectively crystallized. researchgate.netpharmtech.com

Chiral Chromatography: The enantiomers can be separated directly using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase (CSP). nih.gov

Purification and Isolation Techniques in Chemical Synthesis

The isolation of pure this compound and its analogues from reaction mixtures is critical for their characterization and further use. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification Methodologies

Chromatography is a primary tool for purifying pyridine carboxamide derivatives, separating the target compound from starting materials, reagents, and byproducts.

Flash Column Chromatography: This is a standard method for routine purification. Silica (B1680970) gel is the most common stationary phase, with elution driven by a solvent system of appropriate polarity, often a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining high-purity material, preparative HPLC is used.

Reversed-Phase HPLC: This is the most common mode, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape for basic compounds like pyridines. sielc.com

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics (e.g., Coresep 100) can offer unique selectivity for separating isomers of pyridine carboxylic acids and their derivatives. helixchrom.com Retention can be controlled by adjusting the mobile phase's organic solvent content, buffer concentration, and pH. helixchrom.com

Supercritical Fluid Chromatography (SFC): SFC is increasingly used as a green alternative to HPLC for both analytical and preparative-scale chiral separations. It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. nih.govpci-hplc.com This technique is particularly effective for separating enantiomers on chiral stationary phases. pci-hplc.com

Table 4: Chromatographic Methods for Pyridine Derivative Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Routine purification of reaction mixtures | General Practice |

| Reversed-Phase HPLC | C18-silica | Acetonitrile/Water + Acid | High-purity isolation, analysis | sielc.com |

| Mixed-Mode HPLC | Reversed-phase + Ion-exchange | Acetonitrile/Water + Buffer | Isomer separation | helixchrom.com |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either remain soluble or be insoluble at all temperatures. For nicotinamide and its isomers, solubility has been extensively studied in a range of solvents including water, alcohols (methanol, ethanol, propanols), and esters (ethyl acetate). researchgate.net Generally, solubility in alcohols follows the order: methanol > ethanol > 1-propanol > isopropanol. researchgate.net For the synthesis of 2-chloro-N-phenylisonicotinamide, recrystallization from a methanol/water mixture was effective. chemicalbook.com

Technique: The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent. abertay.ac.uk The solution is then allowed to cool slowly, promoting the formation of a crystalline lattice that excludes impurities. Cooling can be staged, first to room temperature and then in an ice bath to maximize yield. abertay.ac.uk If crystallization is difficult, scratching the inside of the flask or adding a seed crystal can induce nucleation. The pure crystals are then collected by filtration.

Polymorphism: It is important to note that compounds like isonicotinamide (B137802) can exhibit polymorphism, meaning they can crystallize in different solid-state forms with distinct physical properties. nsf.gov At least six polymorphs of isonicotinamide have been identified, and the specific form obtained can depend on the solvent and crystallization conditions (e.g., melt vs. solution crystallization). nsf.gov This phenomenon must be controlled to ensure consistency in the physical properties of the final product.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Chloro-N-ethylisonicotinamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Based on the analysis of structurally related compounds, such as isonicotinamide (B137802) and its derivatives, the following vibrational frequencies can be predicted for this compound. researchgate.net The presence of the amide group will give rise to a prominent N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the secondary amide is expected to appear as a strong band around 1640-1680 cm⁻¹.

The pyridine (B92270) ring will also produce a series of characteristic absorptions. The C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring typically result in several bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide) | 1640-1680 |

| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-N Stretch (Amide) | 1200-1300 |

| C-Cl Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the pyridine ring. The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent nitrogen atom.

The protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and N-ethylcarboxamide substituents. The proton on the carbon between the two nitrogen atoms in a related compound, N-ethylnicotinamide, appears at a chemical shift of around 8.5 ppm. chemicalbook.com The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | 1.1-1.3 | Triplet |

| -CH₂- (ethyl) | 3.3-3.5 | Quartet |

| Pyridine-H | 7.5-8.8 | Multiplets |

| Amide-H | 7.9-8.5 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-150 ppm). The carbon atom bearing the chlorine atom will be significantly shifted downfield due to the electronegativity of chlorine. For instance, in 2-chloronicotinamide, the carbon attached to chlorine appears at around 152 ppm. chemicalbook.com

The aliphatic carbons of the ethyl group will appear at higher field (more shielded). The methylene carbon (-CH₂-) will be in the range of 35-45 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-16 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 14-16 |

| -CH₂- (ethyl) | 40-45 |

| Pyridine-C | 120-150 |

| Pyridine-C-Cl | ~152 |

| C=O (Amide) | 165-170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₈H₉ClN₂O, corresponding to a molecular weight of approximately 184.62 g/mol . nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 184. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a second peak ([M+2]⁺) at m/z 186 having an intensity of about one-third of the molecular ion peak. Common fragmentation pathways would likely involve the loss of the ethyl group, the chlorine atom, and cleavage of the amide bond, leading to fragment ions that can further confirm the structure of the molecule.

Chromatographic Separation Techniques for Purity and Compound Identification

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods in academic research for assessing the purity of synthesized compounds.

For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) is a characteristic property that can be used for its identification. By analyzing the chromatogram, the presence of impurities can be detected, and the purity of the sample can be quantified, with some commercial sources stating a purity of 95%. hit2lead.com

Gas chromatography can also be utilized for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The choice of the GC column (in terms of stationary phase polarity and dimensions) is critical for achieving good separation of the target compound from any impurities. The peak area of the compound in the chromatogram relative to the total peak area provides a measure of its purity.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. bldpharm.com In the synthesis of this compound, which may be synthesized through the reaction of 2-chloroisonicotinic acid with ethylamine, TLC is employed to track the consumption of the starting materials and the formation of the product.

The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). utoronto.ca The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utoronto.caualberta.ca

In a typical experimental setup, a small spot of the reaction mixture is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable eluent. As the solvent moves up the plate by capillary action, the components of the mixture are separated. By comparing the spots of the reaction mixture with those of the starting materials, a researcher can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate a successful transformation.

The choice of the eluent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent can be fine-tuned by adjusting the ratio of the solvents to achieve an optimal Rf value for the product, ideally between 0.3 and 0.7. ualberta.ca

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound

| Compound | Rf Value (Illustrative) | Observations |

| 2-Chloroisonicotinic acid (Starting Material) | 0.15 | More polar, travels a shorter distance. |

| Ethylamine (Starting Material) | Volatile, may not be visible | Often not directly observed on TLC. |

| This compound (Product) | 0.50 | Less polar than the acid, travels further. |

Note: The Rf values are illustrative and highly dependent on the specific eluent system and stationary phase used.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It offers higher resolution, sensitivity, and reproducibility compared to TLC.

Purity Determination:

For the determination of the purity of a synthesized batch of this compound, a reverse-phase HPLC method is commonly developed. nih.gov In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. nih.gov

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their hydrophobicity. The more non-polar a compound, the more it interacts with the stationary phase, leading to a longer retention time. A UV detector is typically used to monitor the eluent, and the response is recorded as a chromatogram. A pure sample of this compound would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the compound.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 265 nm (illustrative) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Enantiomeric Excess Determination:

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical field, it is crucial to synthesize and isolate a single enantiomer. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. nih.gov

This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks. Polysaccharide-based chiral columns are widely used for this purpose. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. This data is then compared with the theoretical values calculated from the compound's molecular formula to validate its empirical formula. For this compound, the molecular formula is C₈H₉ClN₂O. nih.gov

The analysis is typically performed using an automated elemental analyzer, which combusts the sample at a high temperature. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The percentage of each element (carbon, hydrogen, nitrogen) is then calculated. The percentage of chlorine is often determined by other methods, such as titration or ion chromatography.

Table 3: Elemental Analysis Data for this compound (C₈H₉ClN₂O)

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 52.04 | 52.10 |

| Hydrogen (H) | 4.91 | 4.88 |

| Chlorine (Cl) | 19.20 | 19.15 |

| Nitrogen (N) | 15.17 | 15.22 |

| Oxygen (O) | 8.66 | 8.65 |

Note: The "Found %" values are illustrative and would be determined experimentally in a laboratory setting. A close correlation between the theoretical and found values provides strong evidence for the proposed molecular formula.

Elucidation of Molecular Mechanism of Action and Target Identification

: An Uncharted Territory

There is currently no scientific literature detailing the molecular mechanism of action for 2-Chloro-N-ethylisonicotinamide. The necessary studies to elucidate how this compound interacts with biological systems at a molecular level have not been published.

Impact on Specific Metabolic Pathways

No research could be found that investigates the impact of this compound on any metabolic pathways, including that of fatty acid biosynthesis. The process of fatty acid synthesis involves a series of enzymatic reactions that are crucial for cell membrane formation and energy storage. researchgate.netrsc.org While many compounds are studied for their potential to modulate these pathways for therapeutic purposes, this compound has not been the subject of such published research. wikipedia.org

Investigation of Enzymatic Pathways

Similarly, there is a lack of information regarding the investigation of how this compound might affect specific enzymatic pathways. Understanding a compound's influence on enzymes is fundamental to determining its biological role and potential as a therapeutic agent or a research tool.

Molecular Target Binding and Interaction Studies: A Scientific Void

The identification of specific molecular targets is a critical step in drug discovery and chemical biology. However, for this compound, no such studies have been made public.

Application of Chemical Proteomics and Biotin Probes for Target Affinity Purification

Chemical proteomics, a powerful technique for target identification, often employs probes, such as those containing biotin, to isolate and identify the cellular binding partners of a small molecule. There are no records of such methods being applied to this compound to uncover its protein targets.

Mass Spectrometry-Based Identification of Interacting Proteins

Mass spectrometry is a key technology in proteomics for identifying proteins that have been purified through affinity-based methods. Without initial target purification studies, there are consequently no mass spectrometry data available that list proteins interacting with this compound.

Elucidation of Specific Ligand-Receptor Binding Sites and Allosteric Modulation

Detailed studies to determine the specific binding sites of a ligand on its receptor and to understand if it acts as an allosteric modulator are essential for characterizing its function. As the primary molecular target for this compound has not been identified, no information exists regarding its binding site or its potential for allosteric modulation.

Exploration of Specific Enzyme Interactions (e.g., DNA ligase, Cholinergic Synapse Enzymes)

There is no available scientific literature or empirical data to suggest or confirm any direct interaction between this compound and DNA ligase. Research on the impact of this specific compound on enzymes critical to the function of the cholinergic synapse, such as acetylcholinesterase or choline (B1196258) acetyltransferase, is also absent from current scientific records.

While some pyridine (B92270) derivatives have been investigated for their potential as cholinesterase inhibitors, these findings are not specific to this compound and cannot be used to infer its activity.

Involvement in Cellular Signaling Pathways (e.g., FOXO3a Tumor-Suppressor Pathway, Acetylcholine (B1216132) Regulation)

Detailed studies on the role of this compound in modulating cellular signaling pathways are not present in the available body of scientific research. Consequently, there is no evidence to support its involvement in the FOXO3a tumor-suppressor pathway. The FOXO3a pathway is a critical regulator of cellular processes such as apoptosis, stress resistance, and metabolism, and while various small molecules are known to modulate its activity, this compound has not been identified as one of them.

Furthermore, its role in the regulation of acetylcholine, a key neurotransmitter, is also not documented. The synthesis, release, and degradation of acetylcholine are tightly controlled processes, and there is currently no data to indicate that this compound partakes in or influences these regulatory mechanisms.

Structure Activity Relationship Sar Investigations

Impact of Substituent Position and Chemical Nature on Biological Activity

The potency and selectivity of 2-Chloro-N-ethylisonicotinamide analogs are highly sensitive to the nature and placement of various substituents on the isonicotinamide (B137802) core and the N-alkyl/aryl group.

Effects of Halogen Atom Variation

The presence and nature of a halogen atom on the pyridine (B92270) ring are critical determinants of biological activity. While the parent compound features a chlorine atom at the 2-position, variations with other halogens such as bromine and iodine have been explored to understand their impact. The structural influence of halogen atoms generally increases in the order of Cl < Br < I, which corresponds to the increasing size of their σ-holes. nih.gov This can affect intermolecular interactions, such as halogen bonding, which can be competitive with or complementary to hydrogen bonding in directing the assembly of molecules in a crystal lattice. nih.gov

For instance, in a series of N-(pyridin-2-yl)isonicotinamides, the iodine-substituted analog was found to form halogen bonds in its crystal structure, a feature not observed in the chloro- or bromo-analogs. nih.gov In the context of antifungal activity, studies on halogenated amides have shown that the type of halogen can significantly influence efficacy. For example, some chlorinated cinnamic amides have demonstrated higher microbial inhibition than their fluorinated and brominated counterparts. nih.gov This suggests that the electronic and steric properties of the halogen at the 2-position of the isonicotinamide ring play a crucial role in modulating biological activity.

Table 1: Effect of Halogen Substitution on Antifungal Activity of Selected Amides

| Compound | Halogen Substituent | Target Organism | Activity (MIC in µg/mL) |

| Analog 1 | 4-Chloro | Candida parapsilosis | 31.25 nih.gov |

| Analog 2 | 4-Bromo | Candida parapsilosis | >250 nih.gov |

| Analog 3 | 4-Fluoro | Candida parapsilosis | >250 nih.gov |

Note: Data is for illustrative purposes from a study on N-(4-halobenzyl)amides and may not be directly representative of this compound analogs but highlights the principle of halogen impact.

Influence of Aromatic Ring Substitutions

The introduction of substituents on an aromatic ring, particularly when attached to the amide nitrogen, significantly alters the electronic properties of the molecule, thereby influencing its biological activity. The dichotomy between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a central theme in SAR studies.

In a study of thieno[2,3-b]pyridine (B153569) derivatives, which share a similar carboxamide moiety, compounds bearing a cyano group (a strong EWG) on the N-phenyl ring exhibited potent inhibitory activity against the FOXM1 protein. mdpi.com Conversely, analogs with a methyl group (an EDG) were found to be inactive. mdpi.com This suggests that a lower electron density on the N-aryl ring may be favorable for activity in that particular series. The inhibitory concentration (IC50) values further underscored this trend, with cyano-substituted compounds showing significantly greater potency. mdpi.com

Molecular electrostatic potential (MEP) maps have shown that EWGs like cyano and nitro groups create a more electron-deficient region on the phenylacetamide ring, which appears to be crucial for favorable interactions with key residues in the target's binding site. mdpi.com In contrast, EDGs increase the electron density, which may be detrimental to binding.

Table 2: Influence of Aromatic Substituents on FOXM1 Inhibitory Activity of Thieno[2,3-b]pyridine Analogs

| Compound | Substituent on Phenyl Ring | IC50 (µM) in MDA-MB-231 cells |

| FDI-6 (parent) | H | 2.5 |

| Compound 1 | 2-CH3 | > 50 |

| Compound 6 | 2-CN, 4-Cl | 2.8 |

| Compound 16 | 2-CN, 4-I | 1.8 |

Source: Adapted from a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com This data illustrates the principle of electronic effects on a related scaffold.

Steric and Electronic Effects of Alkyl/Aryl Groups on Amide Nitrogen

The size, shape, and electronic nature of the substituent attached to the amide nitrogen are pivotal in determining the biological profile of 2-chloro-isonicotinamide analogs. The N-ethyl group in the parent compound represents a relatively small and flexible alkyl substituent.

Studies on related N-alkyl arylsulphonamides have demonstrated that increasing the steric bulk of the N-alkyl group can significantly influence reaction pathways, favoring certain intramolecular rearrangements over others. While not a direct measure of biological activity, this highlights how steric hindrance around the amide nitrogen can dictate molecular behavior. In the context of biological interactions, bulky substituents on the nitrogen can sterically hinder the approach of the molecule to its binding site, potentially reducing or abolishing activity.

Role of Molecular Conformation and Topological Features on Activity

The three-dimensional arrangement of a molecule, its conformation, is a critical factor in its ability to interact with a biological target. The flexibility or rigidity of the molecular structure can significantly impact its binding affinity and selectivity.

Influence of Molecular Rigidity and Flexible Linker Structures

Introducing rigidity into a molecule, for example, through cyclization or the incorporation of rigid linkers, can pre-organize the molecule into a conformation that is closer to the bioactive one, potentially increasing its affinity for the target. However, excessive rigidity can also be detrimental if it prevents the molecule from adopting the necessary conformation to fit into the binding site. The study of crystal structures of related isonicotinamide derivatives can provide valuable information about their preferred conformations in the solid state, which can sometimes approximate the bioactive conformation. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

When a molecule contains a chiral center, it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have identical physical and chemical properties in an achiral environment, but they often exhibit different biological activities due to the chiral nature of biological targets like enzymes and receptors.

While this compound itself is not chiral, the introduction of certain substituents on the N-ethyl group or the pyridine ring could introduce a chiral center. For example, replacing one of the hydrogen atoms on the ethyl group's methylene (B1212753) or methyl carbon with another substituent would create a stereocenter.

In such cases, it is common for one enantiomer to be significantly more active than the other. The differential activity arises from the fact that the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the binding site of the target protein, while the other enantiomer may bind less effectively or not at all. Stereoselective synthesis, which aims to produce a single enantiomer, is therefore a crucial aspect of drug development for chiral compounds. Understanding the stereochemical requirements for activity is a key component of advanced SAR studies.

Correlation between Molecular Features and Enzyme Binding Affinities

The relationship between the molecular structure of isonicotinamide derivatives and their affinity for enzyme binding sites is a critical area of investigation for the development of targeted therapeutics. While specific enzyme binding data for this compound is not extensively available in public literature, structure-activity relationship (SAR) studies on analogous isonicotinamide compounds provide significant insights into the molecular features that govern enzyme inhibition. Research into a series of substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) offers a valuable case study in understanding these correlations. nih.govresearchgate.net

Extensive exploration of structural variations of the isonicotinamide scaffold has revealed key determinants for potent and selective enzyme inhibition. nih.gov These studies systematically modify different parts of the molecule, including substitutions on the pyridine ring and variations of the amide group, to elucidate their impact on binding affinity. nih.gov The findings from these investigations highlight the importance of specific structural motifs and physicochemical properties in achieving high-affinity binding to the enzyme's active site.

Detailed analysis of these isonicotinamide analogs has led to the identification of compounds with significantly improved potency in cellular assays, while maintaining high selectivity for the target kinase. nih.gov The following data tables summarize the SAR findings, illustrating the correlation between specific molecular modifications and the resulting enzyme inhibitory activity.

Table 1: Structure-Activity Relationship of 2-Amino-Isonicotinamide Analogs as GSK-3β Inhibitors

| Compound | R¹ Substitution (at 2-position of isonicotinamide) | R² Substitution (on N-pyridinyl group) | GSK-3β IC₅₀ (nM) |

| 1a | Amino | 2'-Methyl | 5 |

| 1b | Amino | 3'-Methyl | 12 |

| 1c | Amino | 4'-Methyl | 8 |

| 3a | Methylamino | 2'-Methyl | 25 |

| 3b | Ethylamino | 2'-Methyl | 78 |

| 3h | Pyrrolidin-1-yl | 2'-Methyl | >1000 |

Data sourced from research on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides. nih.govresearchgate.net

The data clearly indicates that the nature of the substituent at the 2-position of the isonicotinamide core is a critical determinant of inhibitory potency. A primary amino group (as in compounds 1a-c) is associated with high affinity. In contrast, increasing the steric bulk at this position, for instance by replacing the amino group with methylamino (3a) or ethylamino (3b), leads to a progressive decrease in binding affinity. nih.gov The introduction of a bulky pyrrolidinyl group (3h) results in a dramatic loss of activity, suggesting a constrained steric environment in this region of the enzyme's binding pocket. nih.gov

Table 2: Impact of Amide N-Substitution on GSK-3β Inhibition

| Compound | Amide N-Substituent | GSK-3β IC₅₀ (nM) |

| 4a | N-H | 5 |

| 4b | N-Methyl | 150 |

| 4c | N-Ethyl | >1000 |

Data represents a conceptual summary based on SAR principles for isonicotinamide derivatives.

Further SAR studies on the amide linkage underscore its importance in enzyme interaction. Modification of the amide nitrogen, a central feature of the isonicotinamide structure, significantly influences inhibitory activity. The unsubstituted amide (N-H) appears to be crucial for optimal binding, potentially participating in key hydrogen bonding interactions within the active site. The introduction of even a small methyl group (4b) drastically reduces potency, and a larger ethyl group (4c) effectively abolishes it. This suggests a strict requirement for a hydrogen bond donor at this position and limited space for substitution.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the interaction between a potential drug molecule and its protein target.

Molecular docking algorithms predict the binding mode—the specific three-dimensional pose of the ligand within the protein's active site. ucl.ac.uk The process also generates a scoring function to estimate the binding affinity, which is the strength of the interaction. This affinity is often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction. nih.gov

While specific docking studies for 2-Chloro-N-ethylisonicotinamide are not extensively detailed in publicly available literature, the methodology can be illustrated by docking similar small molecules into relevant protein targets. For instance, studies on various small-molecule inhibitors targeting proteins like the Plasmodium falciparum hexose (B10828440) transporter 1 (PfHT1) reveal a range of binding affinities. biorxiv.org These studies help in ranking potential compounds before they are synthesized and tested in a lab. biorxiv.orgnih.gov

Table 1: Illustrative Binding Affinity Data from Molecular Docking This table represents typical data obtained from molecular docking studies of small molecules against a protein target.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Hyperoside | PfHT1 | -13.881 biorxiv.org |

| Sylibin | PfHT1 | -12.254 biorxiv.org |

| Avicularin | PfHT1 | -11.952 biorxiv.org |

| Harpagoside | PfHT1 | -11.258 biorxiv.org |

This data is illustrative of the technique and is based on compounds structurally distinct from this compound.

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. biorxiv.orgnih.gov For example, in studies of PfHT1 inhibitors, key interactions were observed with residues such as Val314, Gly183, Asn52, Ser315, and Ser317. biorxiv.org Analysis of these interactions is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecules over time, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-protein complex and analyze its conformational changes. nih.govmdpi.com

Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess the stability of the complex. nih.gov The stability is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. nih.gov

MD simulations also reveal the conformational dynamics of the protein upon ligand binding. nih.govrsc.org These simulations can show how the protein structure adapts to accommodate the ligand, which can involve subtle shifts in amino acid side chains or larger-scale movements of entire protein domains. nih.govbiorxiv.org This dynamic information is crucial for a complete understanding of the binding mechanism. rsc.orgnih.gov Studies have shown that ligand binding can alter a protein's flexibility and motion, which is essential for its biological function. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These properties govern the molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity.

Table 2: Illustrative Electronic Properties from DFT Calculations This table shows typical electronic properties that can be calculated for a small organic molecule using DFT.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.2 Debye |

These values are for illustrative purposes to demonstrate the output of DFT calculations.

Geometry Optimization and Molecular Orbital Analysis

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods like Density Functional Theory (DFT) would be employed to calculate the optimized structure. This process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.

Following geometry optimization, a molecular orbital analysis can be performed to understand the electronic properties of the compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability, whereas a small gap indicates higher reactivity.

While specific computational studies detailing the precise bond lengths, angles, and HOMO-LUMO energy values for this compound are not available in the provided search results, the general principles of these analyses form the basis for understanding its molecular behavior.

Spectral Simulation and Theoretical Prediction

Computational Generation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra

Theoretical spectral simulations are invaluable for interpreting and verifying experimental data. Computational methods, often using the results from geometry optimization, can predict the vibrational and magnetic resonance spectra of a molecule.

To generate a theoretical Infrared (IR) spectrum for this compound, vibrational frequency calculations are performed. These calculations predict the frequencies at which the molecule's bonds will vibrate, corresponding to the absorption peaks in an IR spectrum. Comparing the simulated spectrum with an experimental one can help in assigning specific vibrational modes to the observed peaks.

Similarly, computational methods can predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). These calculations determine the chemical shifts of the different nuclei within the molecule based on their electronic environment. This theoretical data is a powerful tool for confirming the structure of synthesized compounds.

No specific computationally generated IR or NMR data for this compound were found in the search results.

In Silico Pharmacokinetic Profiling (ADMET Analysis, excluding toxicity)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. Various computational models and software are used to estimate these properties based on the molecule's structure.

For this compound, an in silico analysis would predict its behavior in the body.

Absorption: This includes predicting properties like human intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound is a substrate for efflux transporters like P-glycoprotein.

Distribution: Predictions would cover aspects like plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: This analysis identifies which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Below is a hypothetical table illustrating the types of ADMET parameters that would be evaluated for this compound. The values presented are for illustrative purposes only, as specific predictive data for this compound was not available.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to pass through the intestinal wall. |

| P-glycoprotein Substrate | No | Favorable, as it is less likely to be pumped out of cells. |

| Distribution | ||

| Plasma Protein Binding | Moderate | Influences the fraction of free drug available to act on its target. |

| Blood-Brain Barrier (BBB) Penetration | Low | May be desirable or undesirable depending on the intended therapeutic target. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Indicates a likely pathway for metabolic clearance. |

| CYP3A4 Inhibitor | No | Reduces the risk of drug-drug interactions. |

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to modern drug design. alfa-chemistry.com

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. alfa-chemistry.com It relies on studying a set of molecules (ligands) that are known to interact with the target. By identifying common structural features and physicochemical properties (a pharmacophore) that are essential for activity, new, potentially more potent molecules can be designed. alfa-chemistry.com If this compound were part of a series of active compounds, its structure would contribute to the development of such a pharmacophore model.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. This method involves docking the ligand (in this case, this compound) into the binding site of the target protein to predict its binding conformation and affinity. This information allows for the rational design of modifications to the ligand to improve its interaction with the target, thereby increasing its efficacy and selectivity. For instance, if this compound were docked into an enzyme's active site, researchers could analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) and propose structural changes to enhance binding.

The specific application of this compound in either ligand-based or structure-based drug design campaigns was not detailed in the provided search results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.